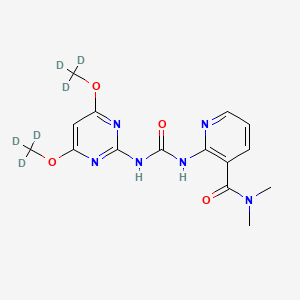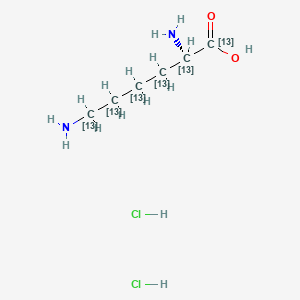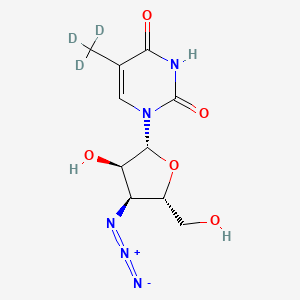
2alpha-Hydroxy Zidovudine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound 2 is a fascinating chemical entity with a wide range of applications in various fields such as chemistry, biology, medicine, and industry. It is known for its unique chemical properties and reactivity, making it a valuable compound for scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Compound 2 can be achieved through several methods. One common approach involves the reduction of water under pressure and at elevated temperatures using carbon (usually coke), methane, or higher-molecular-weight hydrocarbons . Another method includes the ozonization of alkenes and hydration of alkynes . Additionally, the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones using inorganic reagents such as chromium trioxide and potassium permanganate is also a viable route .
Industrial Production Methods
In industrial settings, Compound 2 is often produced through large-scale chemical processes that ensure high yield and purity. These methods typically involve the use of advanced catalytic systems and optimized reaction conditions to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
Compound 2 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes and ketones.
Reduction: It can be reduced to form primary and secondary alcohols.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include chromium trioxide, potassium permanganate, and dimethyl sulfoxide . The reaction conditions often involve specific temperatures, pressures, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, primary alcohols, and secondary alcohols .
科学的研究の応用
Compound 2 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It plays a role in biochemical studies and cellular processes.
Medicine: It is investigated for its potential therapeutic effects and drug development.
Industry: It is utilized in the production of plastics, pharmaceuticals, and other industrial materials .
作用機序
The mechanism of action of Compound 2 involves its interaction with specific molecular targets and pathways. It can modulate protein-protein interactions and influence gene expression through its effects on transcription factors . The compound’s biochemical interactions lead to various pharmacological effects, which are crucial for its applications in drug discovery and development .
特性
分子式 |
C10H13N5O5 |
|---|---|
分子量 |
286.26 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O5/c1-4-2-15(10(19)12-8(4)18)9-7(17)6(13-14-11)5(3-16)20-9/h2,5-7,9,16-17H,3H2,1H3,(H,12,18,19)/t5-,6-,7-,9-/m1/s1/i1D3 |
InChIキー |
DVRKESVZZVYJRB-WIPLPDDKSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


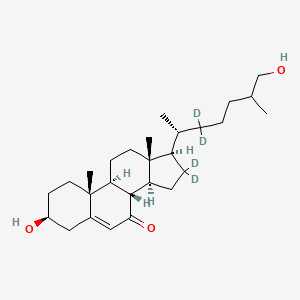
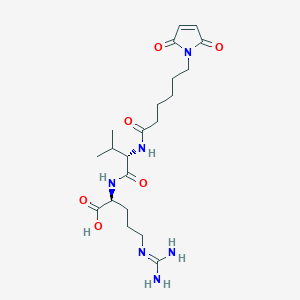
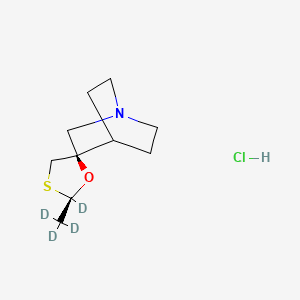


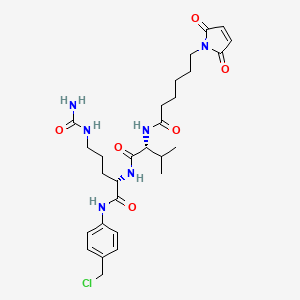

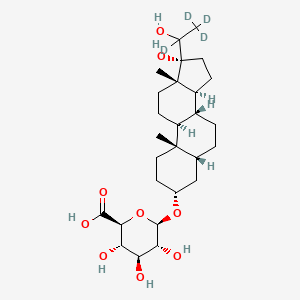
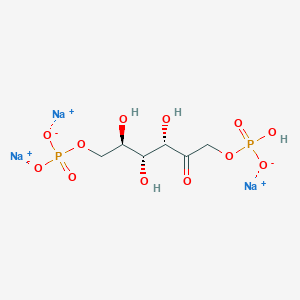
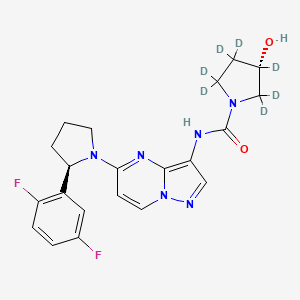
![disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate](/img/structure/B12424676.png)
